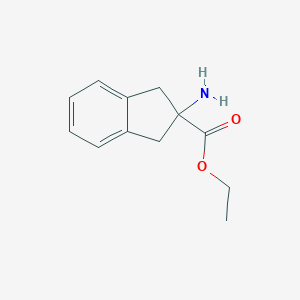

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Building Block

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate: serves as a versatile building block in organic synthesis . Its structure allows for various chemical modifications, making it suitable for constructing complex organic molecules. This compound can undergo reactions such as alkylation, acylation, and condensation, providing pathways to synthesize a wide range of derivatives with potential pharmacological activities.

Pharmaceutical Research

This compound is used in pharmaceutical research due to its indole-like structure, which is a core component of many biologically active molecules . It’s particularly valuable in the synthesis of novel drug candidates for treating various diseases. Its modifications can lead to the development of new therapeutic agents with improved efficacy and reduced side effects.

Material Science

In material science, 2-amino-indan-2-carboxylic acid ethyl ester can be used to create novel polymers and co-polymers . These materials can have unique properties such as enhanced durability, flexibility, or electrical conductivity, making them suitable for a range of applications from medical devices to electronic components.

Catalysis

The compound’s structure allows it to act as a ligand in catalytic systems . It can bind to metals and facilitate various catalytic reactions, including asymmetric synthesis, which is crucial for producing optically active pharmaceuticals. This application is significant in developing more efficient and environmentally friendly chemical processes.

Biochemical Studies

Due to its amino acid-like properties, Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate can be used in biochemical studies to investigate enzyme-substrate interactions . It can serve as an inhibitor or a substrate analogue, helping to elucidate the mechanisms of action of enzymes and to design enzyme inhibitors as potential drugs.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods such as HPLC and LC-MS . It helps in the identification and quantification of similar compounds in complex mixtures, which is essential in pharmaceutical quality control and environmental analysis.

Wirkmechanismus

Target of Action

The primary target of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, also known as 2-amino-indan-2-carboxylic acid ethyl ester, is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are major components of the extracellular matrix .

Mode of Action

This compound interacts with its target, DDR1, by binding to it with high affinity . The nitrogen atom of the compound forms a hydrogen bond with the hinge residue Met704, while the amino group at the 2-position of the indene forms a hydrogen bond with the gatekeeper residue Thr701 . This interaction suppresses the kinase activity of DDR1 .

Biochemical Pathways

It is known that ddr1 plays a crucial role in various cellular processes, including cell differentiation, adhesion, migration, and extracellular matrix remodeling . Therefore, the inhibition of DDR1 by this compound could potentially affect these processes.

Result of Action

The inhibition of DDR1 by this compound results in the suppression of collagen-induced DDR1 signaling and epithelial-mesenchymal transition . It also dose-dependently suppresses the colony formation of pancreatic cancer cells . In vivo studies have shown promising therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-amino-1,3-dihydroindene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBFVFBOZSMMSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2=CC=CC=C2C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B129417.png)

![Methyl 7-[2-[2-(8-methoxycarbonyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propan-2-ylperoxy]propan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate](/img/structure/B129439.png)